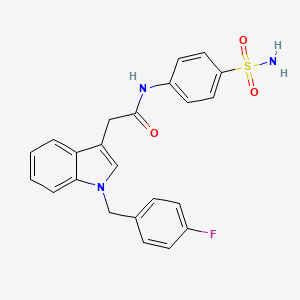

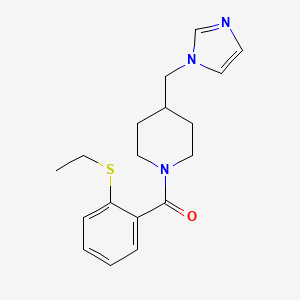

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide-based compounds and is commonly referred to as FL118.

Scientific Research Applications

Analgesic Agent Research

- A series of (indol-3-yl)alkylamides, including derivatives with 4-fluorobenzyl moieties, exhibited promising analgesic properties. These compounds showed potency comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. Among them, a 4-fluorobenzyl derivative was identified as a lead compound for further pharmacomodulation (Fouchard et al., 2001).

Antiallergic Agent Development

- In a study focused on developing antiallergic compounds, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide demonstrated significant potency. It was notably more effective than astemizole in histamine release assays and showed inhibitory activity in interleukin production tests (Menciu et al., 1999).

Antioxidant and Antimicrobial Applications

- Derivatives of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, including compounds related to 2-(5-fluoro-1H-indol-1-yl)acetoamide, showed notable antioxidant and antimicrobial activities. These findings highlight potential applications in addressing oxidative stress and microbial infections (Rao et al., 2019).

Cancer Research

- Novel sulfonamide derivatives, including those related to N-(4-sulfamoylphenyl)acetamide, exhibited significant cytotoxic activity against breast and colon cancer cell lines. This suggests potential applications in the development of new cancer therapies (Ghorab et al., 2015).

Anti-Inflammatory Drug Design

- Indole acetamide derivatives have been synthesized and evaluated for anti-inflammatory properties. These compounds target cyclooxygenase domains and show potential as anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antiplasmodial Properties

- A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, including compounds with 4-fluorophenyl groups, demonstrated potential in vitro antiplasmodial properties against Plasmodium falciparum, indicating possible applications in malaria treatment (Mphahlele et al., 2017).

Coordination Complexes and Antioxidant Activity

- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity. This highlights their potential in oxidative stress management and pharmaceutical applications (Chkirate et al., 2019).

Photovoltaic Efficiency and Drug Ligand Interactions

- Bioactive benzothiazolinone acetamide analogs have been investigated for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells. Additionally, their interactions with Cyclooxygenase 1 (COX1) were explored for pharmaceutical applications (Mary et al., 2020).

properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S/c24-18-7-5-16(6-8-18)14-27-15-17(21-3-1-2-4-22(21)27)13-23(28)26-19-9-11-20(12-10-19)31(25,29)30/h1-12,15H,13-14H2,(H,26,28)(H2,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAIWHYCFJJFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2816739.png)

![5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2816743.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2816747.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2816752.png)

![6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2816757.png)

![methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether](/img/structure/B2816762.png)